molecular formula C19H18O2 B11758864 Ethyl 3-(anthracen-9-YL)propanoate

Ethyl 3-(anthracen-9-YL)propanoate

Cat. No.: B11758864
M. Wt: 278.3 g/mol
InChI Key: VZVCKDRAXQXTTN-UHFFFAOYSA-N
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Description

Ethyl 3-(anthracen-9-yl)propanoate is an organic compound with the molecular formula C19H18O2 It is an ester derived from anthracene, a polycyclic aromatic hydrocarbon, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(anthracen-9-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 9-anthraldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the Knoevenagel condensation of 9-anthraldehyde with ethyl cyanoacetate, followed by reduction and esterification steps . This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(anthracen-9-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 9-anthracenepropanoic acid or 9-anthracenyl ketone.

    Reduction: Formation of 3-(anthracen-9-yl)propan-1-ol or 3-(anthracen-9-yl)propanal.

    Substitution: Formation of nitroanthracene or haloanthracene derivatives.

Scientific Research Applications

Ethyl 3-(anthracen-9-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(anthracen-9-yl)propanoate is primarily related to its ability to interact with various molecular targets through its aromatic and ester functional groups. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the behavior of biological systems and provide insights into molecular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(anthracen-9-yl)propanoate is unique due to its combination of an anthracene moiety and an ester functional group. This combination imparts specific chemical reactivity and optical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological systems further enhances its versatility and utility in scientific studies.

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

ethyl 3-anthracen-9-ylpropanoate

InChI

InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3

InChI Key

VZVCKDRAXQXTTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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